molecular formula C16H11BrN2S B2800207 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 329716-26-9

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No. B2800207
M. Wt: 343.24
InChI Key: WPJHTVSOCQCNBC-UHFFFAOYSA-N
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Description



  • 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound with a bicyclic ring system.

  • It contains a benzothiazole core fused with an imidazole ring.

  • The 2nd position of the benzothiazole ring is the most active site, making 2-arylbenzothiazole a promising scaffold in pharmaceutical chemistry.

  • Benzothiazole derivatives have diverse pharmacological properties and structural diversity.

  • The compound has been studied for its biological activities, including anticancer, antimicrobial, and antidiabetic properties.





  • Synthesis Analysis



    • The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including:

      • Diazo-coupling

      • Knoevenagel condensation

      • Biginelli reaction

      • Molecular hybridization techniques

      • Microwave irradiation

      • One-pot multicomponent reactions







  • Molecular Structure Analysis



    • The molecular structure of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole consists of a benzothiazole core fused with an imidazole ring.

    • The 2nd position of the benzothiazole ring is the most active site, which contributes to its biological activity.





  • Chemical Reactions Analysis



    • The chemical reactions involving 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can vary based on the specific synthetic pathway used.

    • The compound can participate in various reactions, such as nucleophilic substitutions, condensations, and cyclizations.





  • Physical And Chemical Properties Analysis



    • The physical and chemical properties of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole include its melting point, boiling point, solubility, and stability.

    • These properties are essential for understanding its behavior in various conditions.




  • Scientific Research Applications

    Radiosensitizing and Anticancer Properties

    Research has highlighted the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives with significant radiosensitizing and anticarcinogenic activities. These compounds have shown considerable in vitro anticancer activity against human liver cancer Hep G2 cell line and melanoma cell lines. The presence of sulfonamide and methoxy substitutions has been found to enhance DNA fragmentation, acting effectively against hepatocellular carcinoma (Majalakere et al., 2020). Additionally, other derivatives have been synthesized and tested for in-vitro anticancer activity, showing remarkable activity against various human cancer cell lines (Waghmare et al., 2013).

    Antimicrobial Activity

    Novel heterocycles including benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and screened for broad-spectrum antimicrobial activity against bacterial and fungal strains, showing promising results (Padalkar et al., 2014). This suggests their potential as therapeutic agents for generating new drug candidates.

    Synthesis and Biological Activities

    The synthesis of various benzothiazole derivatives has led to the discovery of compounds with potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Some derivatives have also shown strong cytotoxicity against different cancer cell lines, indicating their multipotent biological activities (Abdel‐Aziz et al., 2011).

    Synthesis Methodologies

    Efforts have also been made in developing efficient synthetic methodologies for these heterocycles. For instance, the sequential Cu-catalyzed domino coupling and Pd-catalyzed Suzuki reaction have been employed to synthesize a variety of benzimidazo[2,1-b]benzothiazole derivatives, demonstrating the versatility and selectivity of these synthetic approaches (Gao et al., 2014).

    Safety And Hazards



    • The safety and hazards associated with 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole should be assessed based on its chemical structure and potential reactivity.

    • Proper handling, storage, and disposal guidelines should be followed.




  • Future Directions



    • Future research could focus on:

      • Biological activity : Investigating its effects on specific diseases or pathogens.

      • Structure-activity relationships : Understanding how structural modifications impact its properties.

      • Drug development : Exploring its potential as a therapeutic agent.






    I hope this analysis provides a comprehensive overview of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole . If you need further details or have any specific questions, feel free to ask!


    properties

    IUPAC Name

    2-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H11BrN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WPJHTVSOCQCNBC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H11BrN2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    343.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

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